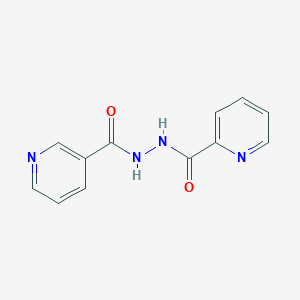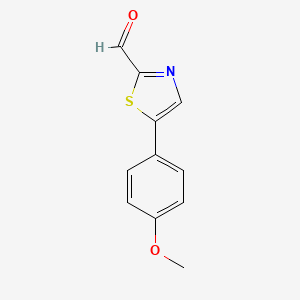
5-(4-Methoxyphenyl)thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(4-Metoxifenil)tiazol-2-carbaldehído es un compuesto orgánico heterocíclico que presenta un anillo de tiazol sustituido con un grupo metoxifenilo en la posición 5 y un grupo aldehído en la posición 2. Los derivados del tiazol son conocidos por sus diversas actividades biológicas y se utilizan en varios campos como la química medicinal, la agricultura y la ciencia de los materiales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Metoxifenil)tiazol-2-carbaldehído típicamente implica la formación del anillo de tiazol seguida de la introducción de los grupos metoxifenilo y aldehído. Un método común implica la ciclación de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 4-metoxibenzaldehído con tiosemicarbazida en presencia de un catalizador ácido puede producir el derivado de tiazol deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para 5-(4-Metoxifenil)tiazol-2-carbaldehído pueden implicar rutas sintéticas optimizadas que aseguran un alto rendimiento y pureza. Estos métodos a menudo utilizan reactores de flujo continuo y técnicas avanzadas de purificación para lograr la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-(4-Metoxifenil)tiazol-2-carbaldehído puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico.
Reducción: El grupo aldehído puede reducirse a un alcohol primario.
Sustitución: El anillo de tiazol puede sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los nucleófilos y los electrófilos se pueden utilizar en condiciones apropiadas.
Principales Productos Formados
Oxidación: Ácido 5-(4-Metoxifenil)tiazol-2-carboxílico.
Reducción: 5-(4-Metoxifenil)tiazol-2-metanol.
Sustitución: Varios derivados de tiazol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 5-(4-Metoxifenil)tiazol-2-carbaldehído tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la producción de colorantes, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 5-(4-Metoxifenil)tiazol-2-carbaldehído implica su interacción con objetivos moleculares y vías específicas. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, afectando así las vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(4-Clorofenil)tiazol-2-carbaldehído
- 5-(4-Metilfenil)tiazol-2-carbaldehído
- 5-(4-Nitrofenil)tiazol-2-carbaldehído
Comparación
El 5-(4-Metoxifenil)tiazol-2-carbaldehído es único debido a la presencia del grupo metoxilo, que puede influir en su reactividad química y actividad biológica. En comparación con sus análogos, puede exhibir diferentes solubilidad, estabilidad e interacción con objetivos biológicos .
Propiedades
Fórmula molecular |
C11H9NO2S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)10-6-12-11(7-13)15-10/h2-7H,1H3 |
Clave InChI |
IFOYRFBHIAVGOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


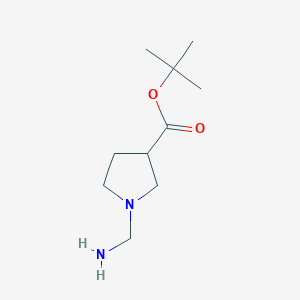

![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
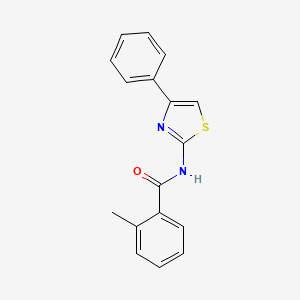
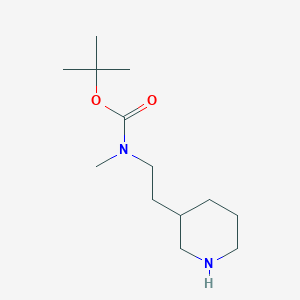

![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12449532.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
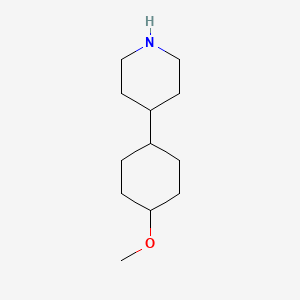
![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)
![2-Butenoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, ethyl ester](/img/structure/B12449563.png)
